Cas no 112661-85-5 (5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid)

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid
- 4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid
- Pentanoic acid,4-oxo-5-[[(phenylmethoxy)carbonyl]amino]-
- 5-Benzyloxycarbonylamino-4-oxo-valeriansaeure
- 5-benzyloxycarbonylamino-4-oxo-valeric acid
- N-CBZ-5-AMINOLEVULINIC ACID
- -(BenzyloxycarbonylaMino)-4-oxopentanoic acid
- 5-(Benzyloxycarbonylamino)-4-oxopentanoic acid
- 5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid
- N-Cbz-5-aminolevulinicacid
- 112661-85-5
- DTXSID30463821
- SCHEMBL15561304
- 5-{[(BENZYLOXY)CARBONYL]AMINO}-4-OXOPENTANOIC ACID
- AKOS015908725
- A18081
- EN300-12577048
- 5-(Cbz-amino)-4-oxopentanoic acid
- GOBFUUKGAGSJCV-UHFFFAOYSA-N
- 5-(benzyloxycarbonyl)-4-oxopentanoic acid
- FT-0604028
- CS-0292000
- DB-060226
-
- MDL: MFCD08274874
- インチ: InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17)
- InChIKey: GOBFUUKGAGSJCV-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC(O)=O)CNC(OCC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 265.09500
- どういたいしつりょう: 265.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 92.7Ų
じっけんとくせい
- PSA: 92.70000
- LogP: 1.73760
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid セキュリティ情報
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12577048-0.25g |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 0.25g |
$354.0 | 2023-05-25 | ||
Enamine | EN300-12577048-10.0g |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 10g |
$1654.0 | 2023-05-25 | ||
Enamine | EN300-12577048-500mg |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 500mg |
$520.0 | 2023-10-02 | ||
Enamine | EN300-12577048-1000mg |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 1000mg |
$541.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-500mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 500mg |
¥8658.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-100mg |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 100mg |
¥8537.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-10g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 10g |
¥41680.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-5g |
5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |
112661-85-5 | 95+% | 5g |
¥26085.00 | 2024-08-09 | |
Enamine | EN300-12577048-0.05g |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 0.05g |
$323.0 | 2023-05-25 | ||
Enamine | EN300-12577048-5.0g |
5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |
112661-85-5 | 5g |
$1115.0 | 2023-05-25 |
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 関連文献
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
5-{(benzyloxy)carbonylamino}-4-oxopentanoic acidに関する追加情報
5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid: A Comprehensive Overview
5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid, identified by the CAS number 112661-85-5, is a compound of significant interest in the fields of organic chemistry and biochemistry. This molecule, with its unique structure, has garnered attention due to its potential applications in drug delivery systems, enzyme inhibition, and as a building block for more complex biomolecules. Recent advancements in synthetic methodologies and its bioactivity studies have further underscored its importance in contemporary research.
The molecular structure of 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid is characterized by a pentanoic acid backbone with a substituted amino group at the fifth position. The benzyloxy carbonyl (Cbz) group attached to the amino moiety plays a crucial role in modulating the compound's reactivity and stability. This structure makes it an ideal candidate for exploring various chemical transformations and biological interactions.
Recent studies have highlighted the potential of this compound as a precursor in peptide synthesis. The Cbz group serves as an excellent protecting group for amino functionalities, enabling precise control over peptide assembly. Researchers have demonstrated that this compound can be effectively utilized in solid-phase synthesis, where its stability under harsh conditions is advantageous. Moreover, its ability to form stable amides with carboxylic acids has been leveraged in the construction of bioactive molecules.
In the realm of enzyme inhibition, 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid has shown promise as a substrate for proteases. Its structural features allow it to mimic natural substrates, making it a valuable tool for studying enzymatic mechanisms. Recent findings indicate that this compound can inhibit specific proteases with high specificity, suggesting its potential as a lead compound for developing therapeutic agents targeting protease-mediated diseases.
The synthesis of this compound has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols, such as one-pot synthesis and microwave-assisted techniques. These advancements have not only improved yield but also reduced reaction times, making the compound more accessible for large-scale applications.
Furthermore, the application of computational chemistry has provided deeper insights into the electronic properties and reactivity of 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid. Quantum mechanical calculations have revealed that the Cbz group significantly influences the molecule's electronic distribution, enhancing its ability to participate in nucleophilic and electrophilic reactions. This understanding has facilitated the design of novel derivatives with enhanced bioactivity.
In conclusion, 5-{(Benzyloxy)Carbonylamino}-4-Oxopentanoic Acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.
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